Retezorogant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1950570-48-5 |

|---|---|

Molecular Formula |

C23H33ClN2O3 |

Molecular Weight |

421.0 g/mol |

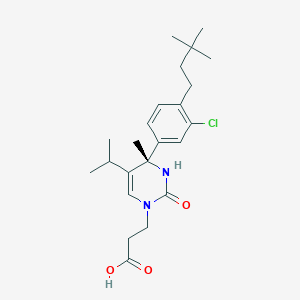

IUPAC Name |

3-[(6S)-6-[3-chloro-4-(3,3-dimethylbutyl)phenyl]-6-methyl-2-oxo-5-propan-2-yl-1H-pyrimidin-3-yl]propanoic acid |

InChI |

InChI=1S/C23H33ClN2O3/c1-15(2)18-14-26(12-10-20(27)28)21(29)25-23(18,6)17-8-7-16(19(24)13-17)9-11-22(3,4)5/h7-8,13-15H,9-12H2,1-6H3,(H,25,29)(H,27,28)/t23-/m0/s1 |

InChI Key |

NVHZEOLMCJUIID-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)C1=CN(C(=O)N[C@@]1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Emerging Therapeutic Targets for Autoimmune Disease: RORγt and EP4 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original request specified "Retezorogant for autoimmune disease research." However, publicly available scientific literature and pharmacological databases consistently identify this compound as a Retinoid-related Orphan Receptor gamma (RORγ) antagonist, not an EP4 receptor antagonist. This guide has been structured to address this discrepancy by first providing a comprehensive overview of RORγ antagonists, including this compound's designated class, and then separately discussing the role of EP4 receptor antagonists in autoimmune disease research, which may have been the user's underlying interest. Due to the limited specific public data on this compound, this guide utilizes data from other well-researched RORγ antagonists as representative examples of its class.

Introduction

The landscape of autoimmune disease treatment is rapidly evolving, with a shift from broad immunosuppressants to targeted therapies aimed at specific molecular pathways that drive pathology. Two such pathways gaining significant attention are those governed by the Retinoid-related Orphan Receptor gamma t (RORγt) and the Prostaglandin E2 Receptor 4 (EP4). This technical guide provides an in-depth exploration of these two targets, summarizing preclinical and clinical data, detailing key experimental methodologies, and visualizing the core signaling pathways.

Part 1: this compound and the RORγt Antagonist Class in Autoimmune Disease

This compound is a potent and selective antagonist of RORγ, a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4]

Mechanism of Action: RORγt Antagonism

RORγt is considered the master transcription factor for Th17 cell lineage commitment. Upon activation by endogenous ligands, such as certain cholesterol metabolites, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R. This action recruits coactivators and initiates the transcription of these pro-inflammatory genes.

RORγt antagonists, also referred to as inverse agonists, function by binding to the ligand-binding domain of RORγt. This binding event prevents the recruitment of transcriptional coactivators and can promote the recruitment of corepressors, thereby inhibiting RORγt-mediated gene transcription. The ultimate effect is a reduction in Th17 cell differentiation and a significant decrease in the production of IL-17 and other key inflammatory cytokines.

Signaling Pathway: RORγt in Th17 Differentiation

The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then drives the characteristic Th17 genetic program.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | RORγ antagonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]

Retezorogant: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor Gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the mechanism of action, synthesis protocol based on patent literature, and methodologies for key experimental evaluations.

Introduction

Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, which are major contributors to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in two isoforms, RORγ1 and RORγt (a thymus-specific isoform), with RORγt being the master regulator of Th17 cell differentiation. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for interleukin-17A (IL-17A), IL-17F, and other pro-inflammatory cytokines. The discovery of small molecule antagonists of RORγ represents a promising therapeutic strategy for the treatment of Th17-mediated autoimmune diseases.

This compound has been identified as a RORγ antagonist.[1] Its chemical synthesis is described in patent WO2016093342 A1, which covers a series of dihydropyrimidine-2-one compounds.[1] The IUPAC name for this compound is (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Mechanism of Action: RORγ Signaling Pathway

This compound functions by antagonizing the activity of RORγt, thereby inhibiting the production of pro-inflammatory cytokines by Th17 cells. The signaling pathway leading to Th17 cell differentiation and function is complex and involves several key cytokines and transcription factors.

Synthesis of this compound

The synthesis of this compound is based on the general principles of the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. The specific details for the synthesis of this compound are outlined in patent WO2016093342 A1. The following is a representative synthetic scheme.

General Synthetic Workflow

Experimental Protocol (Representative)

The following protocol is a generalized representation based on the Biginelli reaction for the synthesis of dihydropyrimidinone scaffolds, as would be applied to the synthesis of this compound.

Step 1: Synthesis of the Dihydropyrimidinone Core

-

To a solution of the appropriately substituted benzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the β-ketoester (1 equivalent) and the urea derivative (1.5 equivalents).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent and dry under vacuum to yield the dihydropyrimidinone core.

Step 2: N-Alkylation

-

Dissolve the dihydropyrimidinone core (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) (1.2 equivalents) and stir the mixture at room temperature.

-

Add the appropriate alkylating agent (e.g., ethyl 3-bromopropanoate) (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 3: Ester Hydrolysis

-

Dissolve the crude ester in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) (2-3 equivalents).

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield crude this compound.

Step 4: Purification

-

Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the final product of high purity.

Biological Evaluation

The biological activity of this compound as a RORγ antagonist is evaluated through a series of in vitro assays.

Experimental Workflow for Biological Evaluation

Key Experimental Protocols

4.2.1. RORγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγ ligand-binding domain (LBD).

-

Prepare a reaction mixture containing the RORγ LBD, a fluorescently labeled RORγ ligand (tracer), and a terbium-labeled anti-GST antibody in an appropriate assay buffer.

-

Add serial dilutions of this compound or a control compound to the wells of a microplate.

-

Add the reaction mixture to the wells.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the tracer binding.

4.2.2. Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγ-mediated transcription.

-

Use a cell line (e.g., HEK293) that is co-transfected with an expression vector for the RORγ LBD fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.

-

Seed the cells in a microplate and treat them with serial dilutions of this compound or a control compound.

-

Incubate the cells for a specified period.

-

Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of RORγ transcriptional activity.

-

Calculate the IC50 value.

4.2.3. Th17 Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.

-

Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Culture the cells in the presence of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and anti-IFN-γ and anti-IL-4 antibodies.

-

Treat the cells with serial dilutions of this compound or a control compound.

-

After several days of culture, stimulate the cells and then stain them intracellularly for IL-17A.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry. A decrease in the percentage of IL-17A-positive cells indicates inhibition of Th17 differentiation.

-

Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.

Quantitative Data

Specific quantitative data for this compound, such as IC50 and Ki values, are not extensively available in the public domain at this time. The primary source of information is the patent literature, which establishes the compound's activity as a RORγ antagonist but may not provide detailed pharmacological data. For the purpose of this guide, the following table presents typical ranges for potent RORγ antagonists found in the scientific literature.

| Parameter | Assay Type | Typical Value Range for Potent RORγ Antagonists |

| IC50 | RORγ Ligand Binding Assay (TR-FRET) | 1 - 100 nM |

| IC50 | Cell-Based Reporter Gene Assay | 10 - 500 nM |

| IC50 | Th17 Differentiation (IL-17A production) | 50 - 1000 nM |

| Ki | Calculated from IC50 | Dependent on assay conditions |

Conclusion

This compound is a promising RORγ antagonist with the potential for the treatment of Th17-mediated autoimmune diseases. This technical guide has provided an in-depth overview of its discovery, synthesis, and biological evaluation. The synthesis is achievable through a modified Biginelli reaction, and its antagonist activity can be confirmed through a series of well-established in vitro assays. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

References

The Nexus of Immunity and Inflammation: A Technical Guide to Preclinical RORγt Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation of the RORγt/Th17 axis is a key pathogenic driver in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt represents a promising frontier in immunomodulatory drug discovery. This in-depth technical guide provides a comprehensive overview of the preclinical landscape of RORγt inhibitors, detailing their mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for their evaluation. Visualizations of the core signaling pathway and a typical screening cascade are also presented to facilitate a deeper understanding of this therapeutic modality.

The RORγt Signaling Pathway and Therapeutic Rationale

RORγt, a nuclear receptor, is indispensable for the differentiation of naïve CD4+ T cells into the Th17 lineage.[1] This process is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These cytokines activate the STAT3 signaling pathway, which in turn induces the expression of RORγt.[2] Once expressed, RORγt, in concert with other transcription factors, binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the transcription of key pro-inflammatory cytokines including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[3][4] The IL-23/IL-17 axis is a critical feed-forward loop in chronic inflammation, making RORγt a highly attractive target for therapeutic intervention.

RORγt inhibitors function primarily as inverse agonists or antagonists. Inverse agonists bind to the ligand-binding domain (LBD) of RORγt and promote the recruitment of co-repressors while displacing co-activators, thereby actively repressing gene transcription. Antagonists, on the other hand, competitively block the binding of putative endogenous ligands or co-activators, thus preventing transcriptional activation. The therapeutic goal of these inhibitors is to dampen the inflammatory cascade driven by Th17 cells.

Preclinical Data Summary of RORγt Inhibitors

The preclinical development of RORγt inhibitors has yielded a wealth of data from both in vitro and in vivo studies. A number of compounds have demonstrated potent and selective inhibition of RORγt activity, leading to the suppression of IL-17 production and amelioration of disease in animal models. The following tables summarize key quantitative data for selected preclinical RORγt inhibitors.

Table 1: In Vitro Activity of Preclinical RORγt Inhibitors

| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |

| JNJ-61803534 | RORγt 1-hybrid reporter assay | Human RORγt | 9.6 ± 6 | [5] |

| Human Th17 differentiation (IL-17A) | Human CD4+ T cells | 19 | ||

| Human Th17 differentiation (IL-17F) | Human CD4+ T cells | 22 | ||

| Human Th17 differentiation (IL-22) | Human CD4+ T cells | 27 | ||

| Human whole blood (IL-17A) | Human whole blood | 230 ± 110 | ||

| SHR168442 | RORγt-GAL4 reporter assay | Human RORγt | 29 | |

| Human Th17 differentiation | Human Th17 cells | 13 | ||

| IL-17 gene transcription | - | 15 | ||

| IL-17 cytokine production | Human PBMCs | 20 | ||

| Compound 1 (Novartis) | TR-FRET co-activator displacement | Human RORγt-LBD | 11 | |

| Th17 polarization (IL-17A) | Human CD4+ T cells | 92 | ||

| Rat Th17 polarization (IL-17A) | Rat CD4+ T cells | 330 | ||

| Human whole blood (IL-17A) | Human whole blood | 134 | ||

| A213 | Human Th17 differentiation | Human Th17 cells | 4 | |

| GSK805 | In vitro efficacy | - | 62 |

Table 2: In Vivo Efficacy of Preclinical RORγt Inhibitors

| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |

| JNJ-61803534 | Mouse Collagen-Induced Arthritis (CIA) | Oral, dose-dependent | ~90% maximum inhibition of clinical score | |

| Mouse Imiquimod-Induced Skin Inflammation | Oral, dose-dependent | Significant inhibition of disease score and RORγt-regulated gene expression | ||

| A213 | Mouse IL-23-Induced Psoriasis | Oral, 30-300 mg/kg | Reduced skin inflammation | |

| K5.Stat3C Transgenic Mouse Psoriasis | Oral, 30-300 mg/kg | Reduced skin inflammation | ||

| Compound 1 (Novartis) | Rat Antigen-Induced Arthritis (AiA) | Oral | Attenuation of knee swelling response and inhibition of IL-17A production | |

| TMP778 | Mouse Experimental Autoimmune Uveitis (EAU) | Not specified | Suppression of EAU development |

Key Experimental Protocols

The preclinical evaluation of RORγt inhibitors involves a cascade of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.

Materials:

-

GST-tagged RORγt-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescein-labeled co-activator peptide (e.g., from RIP140 or SRC1) (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)

-

Test compounds and a known RORγt inhibitor (positive control)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of test compounds and controls in DMSO.

-

In a 384-well plate, add a small volume (e.g., 200 nL) of the compound dilutions.

-

Prepare a mixture of GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer and add to the wells.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.

-

Add the fluorescein-labeled co-activator peptide to all wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for protein-peptide interaction to reach equilibrium.

-

Read the plate on a TR-FRET reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein) after a time delay (e.g., 100 µs).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and determine the IC50 values for the test compounds.

Cellular Assay: Human Th17 Cell Differentiation

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T cell isolation kit

-

T cell activation/expansion kit (e.g., anti-CD3/CD28 beads)

-

RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics

-

Th17 polarizing cytokines: TGF-β1, IL-6, IL-1β, IL-23

-

Neutralizing antibodies: anti-IFN-γ, anti-IL-4

-

Test compounds and a known RORγt inhibitor

-

96-well cell culture plates

-

ELISA kit for human IL-17A

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs according to the manufacturer's protocol.

-

Plate the naïve CD4+ T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add T cell activation beads to each well.

-

Prepare a Th17 polarizing cytokine cocktail containing TGF-β1, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4 in culture medium.

-

Add the test compounds at various concentrations to the designated wells.

-

Add the Th17 polarizing cytokine cocktail to all wells except for the unstimulated control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using an ELISA kit.

-

Determine the IC50 values of the test compounds for the inhibition of IL-17A production.

In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a psoriasis-like setting.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

Vehicle control cream

-

Test compound formulated for topical or oral administration

-

Calipers for measuring ear thickness

-

Psoriasis Area and Severity Index (PASI) scoring system

Procedure:

-

Acclimatize the mice for at least one week.

-

On day 0, shave the dorsal skin of the mice.

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to a defined area of the shaved back and/or ear for 5-7 consecutive days.

-

Administer the test compound either topically or orally, starting from day 0 (prophylactic) or a few days after imiquimod application (therapeutic).

-

Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

-

Score the severity of the skin inflammation using a modified PASI score.

-

Measure ear thickness daily using calipers.

-

At the end of the study, collect skin and spleen samples for histological analysis and cytokine measurements (e.g., IL-17, IL-23 via qPCR or ELISA).

-

Compare the treatment groups to the vehicle control group to assess the efficacy of the RORγt inhibitor.

Preclinical Screening Cascade for RORγt Inhibitors

The discovery and development of RORγt inhibitors typically follows a structured screening cascade to identify and characterize promising lead compounds.

Conclusion and Future Perspectives

The development of RORγt inhibitors holds immense promise for the treatment of a wide range of autoimmune and inflammatory diseases. The preclinical data generated to date for several classes of these inhibitors are encouraging, demonstrating potent and selective target engagement that translates to efficacy in relevant animal models. However, challenges remain, including ensuring selectivity against other ROR isoforms and other nuclear receptors to minimize off-target effects, as well as optimizing pharmacokinetic and pharmacodynamic properties for clinical translation. Continued research and development in this area, guided by robust preclinical evaluation as outlined in this guide, will be crucial in realizing the full therapeutic potential of RORγt inhibition. The ongoing clinical trials of several RORγt inhibitors will provide critical insights into their safety and efficacy in human populations, potentially heralding a new era of targeted oral therapies for autoimmune disorders.

References

- 1. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Foxp3 inhibits RORgammat-mediated IL-17A mRNA transcription through direct interaction with RORgammat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]

Retezorogant: An In-Depth Technical Guide to its Therapeutic Potential as a RORγt Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retezorogant (JTE-451) is a small molecule antagonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are pivotal in the pathogenesis of several autoimmune and inflammatory diseases, primarily through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By inhibiting RORγt, this compound aims to suppress the Th17 pathway, thereby reducing inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the RORγt signaling pathway, relevant experimental protocols, and available clinical data, to inform further research and development in this therapeutic area.

The RORγt Signaling Pathway and Mechanism of Action of this compound

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding initiates the transcription of genes crucial for the Th17 cell lineage, most notably IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naïve CD4+ T cells into Th17 cells is driven by a cytokine milieu that includes TGF-β and IL-6, which induce the expression of RORγt. The pathway is further stabilized and amplified by IL-23.

This compound, as a RORγt antagonist, functions by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event prevents the recruitment of coactivator proteins necessary for transcriptional activation. Consequently, the expression of RORγt-dependent genes, including those encoding for pro-inflammatory cytokines, is downregulated. This targeted suppression of the Th17 pathway forms the basis of this compound's therapeutic potential in autoimmune diseases.

Quantitative Data

While specific IC50 and Ki values for this compound are not publicly available, data from a Phase II clinical trial (NCT03832738) in patients with moderate to severe plaque psoriasis provide insight into its clinical activity.[1] Additionally, for comparative purposes, the potencies of other RORγt inhibitors are presented below. It is crucial to note that this data is not directly for this compound but for other molecules targeting RORγt.

Table 1: Clinical Trial Results for this compound in Plaque Psoriasis [1]

| Treatment Group | Primary Endpoint (PASI75 at Week 16) |

| This compound 400 mg twice daily | 22% |

| Placebo | 7.8% |

PASI75: Psoriasis Area and Severity Index 75% reduction.

Table 2: Potency of Various RORγt Inhibitors (for comparative purposes)

| Compound | Assay Type | IC50 (nM) | Reference |

| Cpd 1 | TR-FRET (RORγt-LBD) | 19 | [2] |

| Cpd 1 | Th17 Differentiation (human CD4+ T-cells) | 56 | [2] |

| Cpd 1 | RORγt-dependent IL-17A secretion (HUT78 cells) | 60 | [2] |

| TMP778 | RORγt reporter assay | 17 | |

| S18-000003 | RORγt-GAL4 promoter reporter assay | 29 | |

| S18-000003 | Human Th17 differentiation | 13 |

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to evaluate the in vivo efficacy of anti-psoriatic compounds.

Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of this compound.

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and/or right ear of the mice for 5-7 consecutive days.

-

Treatment: this compound, formulated in a suitable vehicle, is administered orally or topically to the treatment group of mice, typically starting from the first day of imiquimod application. A vehicle control group receives the vehicle alone.

-

Evaluation:

-

Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Erythema (redness), scaling, and thickness of the skin are scored on a scale of 0 to 4.

-

Skin Thickness Measurement: Ear and/or back skin thickness is measured daily using a caliper.

-

Histological Analysis: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

-

Cytokine Analysis: Skin samples can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22 using ELISA or qPCR.

-

Th17 Cell Differentiation Assay

This in vitro assay is crucial for determining the direct inhibitory effect of this compound on the differentiation of Th17 cells.

Objective: To assess the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells.

Methodology:

-

Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation:

-

Isolated naïve CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically including recombinant human/mouse IL-6 and TGF-β. IL-23 may also be added to stabilize the Th17 phenotype.

-

This compound, at various concentrations, is added to the culture medium at the beginning of the differentiation process. A DMSO vehicle control is also included.

-

-

Analysis of Th17 Differentiation: After 3-5 days of culture, the differentiation of Th17 cells is assessed by:

-

Intracellular Cytokine Staining: Cells are stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescently labeled anti-IL-17A antibody. The percentage of IL-17A-producing CD4+ T cells is then quantified by flow cytometry.

-

ELISA: The concentration of IL-17A secreted into the culture supernatant is measured by ELISA.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of this compound to the RORγt ligand-binding domain.

Objective: To measure the ability of this compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Methodology:

-

Assay Components:

-

Recombinant RORγt Ligand-Binding Domain (LBD), often tagged with an epitope such as GST or His-tag.

-

A fluorescently labeled coactivator peptide (e.g., from SRC1/NCoA-1) that is known to bind to the RORγt LBD.

-

A terbium (Tb)-labeled antibody that specifically binds to the tag on the RORγt LBD. Terbium acts as the FRET donor.

-

The fluorescent label on the coactivator peptide (e.g., fluorescein) acts as the FRET acceptor.

-

-

Assay Procedure:

-

The RORγt LBD, Tb-labeled antibody, and fluorescently labeled coactivator peptide are incubated together in a microplate well.

-

In the absence of an inhibitor, the coactivator peptide binds to the RORγt LBD, bringing the terbium donor and the fluorescent acceptor in close proximity, resulting in a high FRET signal.

-

This compound, at varying concentrations, is added to the wells.

-

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET-compatible plate reader. The FRET signal is measured as the ratio of the acceptor emission to the donor emission.

-

The binding of this compound to the RORγt LBD disrupts the interaction with the coactivator peptide, leading to a decrease in the FRET signal.

-

The IC50 value, which represents the concentration of this compound required to inhibit 50% of the RORγt-coactivator interaction, is calculated from the dose-response curve.

-

Therapeutic Potential and Future Directions

This compound, by targeting the master regulator of Th17 cells, represents a promising therapeutic approach for a range of autoimmune and inflammatory conditions where the IL-17 pathway plays a pathogenic role. These include psoriasis, psoriatic arthritis, ankylosing spondylitis, and potentially inflammatory bowel disease.

The clinical data from the Phase II trial in psoriasis demonstrated a therapeutic signal for oral this compound, although the efficacy was modest. A subsequent Phase 2a study of a topical formulation of this compound did not show a statistically significant benefit over placebo. The development of the oral formulation for autoimmune diseases was reportedly terminated.

The challenges for RORγt inhibitors include achieving a therapeutic window that balances efficacy with potential on-target and off-target side effects. RORγt is also involved in thymocyte development, raising potential concerns about long-term immunosuppression.

Future research should focus on:

-

Optimizing the delivery and formulation of RORγt inhibitors to maximize efficacy and minimize systemic exposure where local treatment is desired.

-

Further elucidating the long-term safety profile of RORγt inhibition.

-

Exploring the potential of this compound and other RORγt antagonists in other Th17-mediated diseases.

References

Retezorogant and its Impact on IL-17 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively suppresses the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), a central mediator in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on IL-17 production, and the experimental methodologies used to characterize its activity. While specific preclinical data for this compound is primarily detailed within patent literature, this guide leverages data from analogous RORγ antagonists to illustrate the expected biological effects and the experimental frameworks used for their evaluation.

Introduction: The RORγ-Th17-IL-17 Axis

The discovery of Th17 cells as a distinct lineage of CD4+ T helper cells, characterized by their production of IL-17, has revolutionized our understanding of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of these pathogenic Th17 cells is critically dependent on the transcription factor RORγt, an isoform of RORγ[1]. RORγt binds to the promoter regions of genes encoding IL-17A and IL-17F, driving their transcription and the subsequent inflammatory cascade.

This compound, identified as a RORγ antagonist, directly interferes with this pathway[2]. As an antagonist (or inverse agonist), it binds to the ligand-binding domain of RORγ, preventing the recruitment of coactivator proteins necessary for gene transcription. This leads to a significant reduction in IL-17 production, thereby ameliorating the inflammatory response. The therapeutic strategy of targeting RORγ has been validated by the clinical success of monoclonal antibodies that neutralize IL-17 or its receptor[1][3]. Small molecule inhibitors like this compound offer the potential for oral or topical administration, providing a significant advantage over injectable biologics.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the ligand-binding domain of the RORγ nuclear receptor. This inhibition disrupts the transcriptional machinery essential for Th17 cell differentiation and effector function.

Quantitative Impact on IL-17 Production

The efficacy of RORγ antagonists is quantified through a series of in vitro and ex vivo assays. While specific data for this compound is found in patent WO2016093342 A1, the following table summarizes representative data from other well-characterized RORγ antagonists to illustrate the typical potency and cellular activity.

| Compound | Assay Type | Target | Potency (IC50/EC50) | Cell System | Reference |

| GSK2981278 | RORγ Inverse Agonist Activity | RORγ | 19 nM (EC50) | HEK293 Cells | [4] |

| IL-17A Production | Endogenous RORγt | 4.3 nM (IC50) | Human CD4+ T-cells | ||

| A213 | Luciferase Reporter Assay | RORγt | ~30 nM (IC50) | Reporter Cell Line | |

| IL-17A Production | Endogenous RORγt | ~100 nM (IC50) | Mouse Splenocytes | ||

| SHR168442 | IL-17A Gene Transcription | RORγt | 1.2 nM (IC50) | Jurkat Cells | |

| IL-17A Secretion | Endogenous RORγt | 2.5 nM (IC50) | Human Whole Blood |

Key Experimental Protocols

The characterization of RORγ antagonists like this compound involves a standardized set of assays to determine potency, selectivity, and functional effects on immune cells.

In Vitro Assays

a) RORγ Ligand Binding Assay:

-

Objective: To determine the affinity of the compound for the RORγ ligand-binding domain (LBD).

-

Methodology: A competitive binding assay is typically used, employing a radiolabeled or fluorescently tagged known RORγ ligand. The assay measures the ability of the test compound (e.g., this compound) to displace the labeled ligand from the purified recombinant RORγ LBD. The result is expressed as an IC50 value.

b) Th17 Cell Differentiation and IL-17A Production Assay:

-

Objective: To assess the functional impact of the compound on the differentiation of naive T-cells into Th17 cells and their subsequent IL-17A production.

-

Methodology:

-

Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Culture the cells under Th17-polarizing conditions (typically including anti-CD3/CD28 antibodies, IL-6, TGF-β, and IL-23).

-

Treat the cultures with a dose range of the RORγ antagonist.

-

After a period of incubation (typically 3-5 days), the supernatant is collected and the concentration of IL-17A is measured by ELISA.

-

The cells can also be analyzed by flow cytometry for intracellular IL-17A expression.

-

The IC50 for inhibition of IL-17A production is then calculated.

-

In Vivo Animal Models

a) Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model:

-

Objective: To evaluate the in vivo efficacy of a topically or orally administered RORγ antagonist in a model that recapitulates key features of psoriasis.

-

Methodology:

-

Daily topical application of imiquimod cream to the shaved back and/or ear of mice (e.g., C57BL/6 or BALB/c strains) for 5-7 consecutive days. IMQ activates Toll-like receptor 7 (TLR7), inducing an IL-23/IL-17-driven inflammatory response.

-

The test compound is administered daily, either topically to the inflamed area or systemically (e.g., oral gavage).

-

Disease severity is monitored daily by scoring erythema (redness), scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

At the end of the study, skin and lymph node tissues are harvested for analysis of IL-17A levels (by qPCR or ELISA) and for histological examination of epidermal thickening (acanthosis) and immune cell infiltration.

-

b) IL-23 Injection Model:

-

Objective: To directly assess the compound's ability to inhibit the downstream effects of IL-23, a key cytokine in the IL-17 pathway.

-

Methodology:

-

Intradermal injections of recombinant IL-23 into the mouse ear for several consecutive days.

-

This induces a rapid and robust RORγt-dependent inflammatory response, including ear swelling and IL-17A production.

-

The RORγ antagonist is administered systemically.

-

Efficacy is measured by the reduction in ear thickness and the suppression of IL-17A expression in the ear tissue.

-

Conclusion and Future Directions

This compound and other RORγ antagonists represent a promising class of therapeutics for the treatment of IL-17-mediated diseases. By directly targeting the master regulator of Th17 cells, these small molecules can effectively shut down the production of pathogenic cytokines. The preclinical data from analogous compounds demonstrate potent inhibition of IL-17 in a variety of relevant in vitro and in vivo models. The future development of RORγ antagonists will likely focus on optimizing selectivity to avoid off-target effects and on developing formulations that allow for targeted delivery to the site of inflammation, such as the skin-restricted compounds currently in development for psoriasis. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and safety profile of this compound and related molecules in patient populations.

References

- 1. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin | PLOS One [journals.plos.org]

Retezorogant: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor Gamma (RORγ), a key transcription factor implicated in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, based on available scientific literature and patent documentation. It includes a summary of its physicochemical properties, details on its biological activity, and a description of the experimental protocols used for its characterization. Furthermore, this guide presents diagrams of the RORγ signaling pathway and conceptual experimental workflows to provide a deeper understanding of its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS number 1950570-48-5, is a small molecule with the molecular formula C23H33ClN2O3 and a molecular weight of 420.97 g/mol .[1] Its chemical structure is characterized by a dihydropyrimidinone core. The systematic IUPAC name for this compound is (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-3-(4-(3-chloro-4-(3,3-dimethylbutyl)phenyl)-5-isopropyl-4-methyl-2-oxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | MedKoo Biosciences |

| CAS Number | 1950570-48-5 | MedKoo Biosciences |

| Molecular Formula | C23H33ClN2O3 | [1] |

| Molecular Weight | 420.97 g/mol | [1] |

| SMILES Code | CC(C)C1=CN(CCC(=O)O)C(=O)N[C@]1(C)C2=CC(Cl)=C(C=C2)CCC(C)(C)C | MedKoo Biosciences |

Mechanism of Action and Biological Activity

This compound functions as a potent and selective antagonist of the RORγ nuclear receptor. RORγ is a critical regulator of Th17 cell differentiation, a subset of T helper cells that play a central role in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγ, this compound inhibits its transcriptional activity, thereby preventing the expression of target genes essential for Th17 cell function, including the pro-inflammatory cytokine Interleukin-17 (IL-17).

While specific quantitative data for this compound's binding affinity (e.g., IC50) and pharmacokinetic profile are not publicly available in detail, its origin from patent WO2016093342 A1 indicates its development as a therapeutic agent targeting RORγ-mediated inflammation.

RORγ Signaling Pathway

The following diagram illustrates the signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary and contained within patent literature. However, based on standard methodologies for evaluating RORγ antagonists, the following outlines the likely experimental approaches.

RORγ Ligand Binding Assay (e.g., TR-FRET)

This assay is designed to measure the ability of a compound to displace a known fluorescently labeled ligand from the RORγ ligand-binding domain (LBD).

Conceptual Workflow:

Cell-Based Reporter Gene Assay

This assay assesses the functional activity of this compound in a cellular context by measuring its ability to inhibit RORγ-mediated gene transcription.

Conceptual Workflow:

Conclusion

This compound is a promising RORγ antagonist with a chemical structure optimized for potency and selectivity. Its mechanism of action, centered on the inhibition of the RORγ-Th17-IL-17 axis, positions it as a potential therapeutic agent for a range of autoimmune and inflammatory disorders. Further disclosure of preclinical and clinical data will be crucial in fully elucidating its therapeutic profile and potential clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available data and may not be exhaustive.

References

Early-Stage Biological Activity of Retezorogant: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the biological activity of Retezorogant, a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ).[1][2] The information herein is compiled from publicly available data and established methodologies for characterizing RORγ antagonists.

Introduction to this compound and its Target

This compound has been identified as an antagonist of RORγ, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] By inhibiting RORγ, this compound represents a promising therapeutic agent for autoimmune and inflammatory diseases. The primary source identifying this compound is patent WO2016093342 A1.[1]

Mechanism of Action: RORγ Antagonism

This compound exerts its biological effect by binding to the ligand-binding domain (LBD) of the RORγ protein. This binding event prevents the recruitment of coactivator proteins necessary for the transcription of target genes, including IL17A and IL17F. The antagonism leads to a downstream reduction in Th17 cell differentiation and IL-17 secretion, thereby mitigating the inflammatory response.

Quantitative Biological Activity

While specific quantitative data for this compound from its primary patent source are not publicly accessible, the following tables represent typical data generated in early-stage research for a RORγ antagonist. These values are illustrative and serve to demonstrate the expected pharmacological profile.

Table 1: In Vitro Binding Affinity

| Assay Type | Ligand | Target | Ki (nM) |

| Radioligand Binding | [³H]-25-hydroxycholesterol | Human RORγ | Data not available |

| Competitive Binding | This compound | Human RORγ | Data not available |

Table 2: In Vitro Functional Potency

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| TR-FRET Coactivator Recruitment | - | Inhibition of coactivator peptide binding | Data not available |

| Luciferase Reporter Gene | HEK293T | Inhibition of RORγ-dependent transcription | Data not available |

| Th17 Differentiation | Human PBMCs | Inhibition of IL-17A secretion | Data not available |

Table 3: Selectivity Profile

| Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. RORγ) |

| RORα | Luciferase Reporter Gene | Data not available | Data not available |

| RORβ | Luciferase Reporter Gene | Data not available | Data not available |

| Other Nuclear Receptors | Various | Data not available | Data not available |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of results. The following are representative protocols for key assays used in the characterization of RORγ antagonists.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγ Ligand Binding Domain (LBD) and a coactivator peptide.

Methodology:

-

Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged RORγ LBD, and a fluorescein-labeled coactivator peptide (e.g., D22) are prepared in assay buffer.

-

Compound Preparation: this compound is serially diluted to create a concentration gradient.

-

Assay Plate Preparation: The RORγ LBD/antibody complex is incubated with the coactivator peptide in the presence of varying concentrations of this compound or DMSO (vehicle control) in a microplate.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~520 nm (fluorescein) and ~615 nm (terbium).

-

Data Analysis: The ratio of the emission signals is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Luciferase Reporter Assay

This assay measures the functional antagonistic activity of a compound on RORγ-mediated gene transcription in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids: one expressing the RORγ LBD fused to a Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

-

Compound Treatment: The transfected cells are seeded into microplates and treated with serially diluted this compound or vehicle control.

-

Incubation: Cells are incubated for a period sufficient to allow for changes in gene expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.

-

Signal Detection: The resulting luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by normalizing the luminescence signal to the vehicle control and fitting the data to a concentration-response curve.

Summary and Future Directions

This compound is a RORγ antagonist with a mechanism of action centered on the inhibition of coactivator recruitment and subsequent down-regulation of pro-inflammatory gene transcription. While specific, publicly available quantitative data on its binding affinity and functional potency are limited, the established experimental protocols for RORγ antagonists provide a clear framework for its preclinical characterization. Further research will likely focus on its in vivo efficacy in animal models of autoimmune disease, as well as comprehensive pharmacokinetic and safety profiling to support its potential clinical development.

References

Exploring the Pharmacogenomics of Retezorogant: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific pharmacogenomic data for the RORγ antagonist Retezorogant is not publicly available. This guide provides a foundational framework for its potential pharmacogenomics, based on the known genetic associations within the RORγ pathway and general principles of pharmacogenomic research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the Retinoic Acid-Related Orphan Receptor γ (RORγ). RORγ, and particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting RORγt, this compound aims to suppress the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), thereby ameliorating disease pathology.

The clinical response to targeted therapies can be significantly influenced by genetic variations in the drug's target, its metabolic pathway, or the underlying disease pathway. Therefore, understanding the pharmacogenomics of this compound is critical for optimizing its therapeutic use, identifying patient populations most likely to benefit, and minimizing adverse effects. This guide explores the potential genetic factors that could influence an individual's response to this compound and outlines a hypothetical framework for its pharmacogenomic investigation.

The RORγt/Th17 Signaling Pathway and Potential Genetic Influences

The therapeutic effect of this compound is mediated through its interaction with RORγt, which prevents the recruitment of co-activators necessary for the transcription of Th17-related genes. Genetic variations within the RORC gene (encoding RORγ) or in genes encoding proteins that function upstream or downstream of RORγt could potentially alter the efficacy and safety of this compound.

Below is a diagram illustrating the simplified RORγt/Th17 signaling pathway, highlighting key genes where polymorphisms may influence the response to RORγ antagonists.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Retozorogant (CERC-611/LY3130481)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retozorogant, also known as CERC-611 and LY3130481, is a selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). TARP γ-8 is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in the pathophysiology of epilepsy. This selective antagonism for TARP γ-8-containing AMPA receptors presents a promising therapeutic strategy for epilepsy with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.

These application notes provide detailed protocols for key in vitro assays essential for the characterization of Retozorogant and other TARP γ-8 selective modulators. The described methodologies include a high-throughput calcium flux assay for assessing functional antagonism and a radioligand binding assay for determining binding affinity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for Retozorogant.

| Assay Type | Cell Line/Preparation | Receptor Complex | Ligand/Agonist | Parameter | Value | Reference |

| Calcium Flux (FLIPR) | CHO-S Cells | Human GluA1o + TARP γ-8 | Glutamate/Cyclothiazide | IC50 | 16 nM | [1] |

| Radioligand Binding | Rat Hippocampus Homogenate | Native TARP γ-8-containing AMPA receptors | [3H]-LY3130481 | Kd | 1.2 nM | [2] |

| Radioligand Binding | CHO-K1 cells expressing human TARP γ-8 | Human TARP γ-8 | [3H]-LY3130481 | Kd | 0.9 nM | [2] |

Signaling Pathway

Activation of AMPA receptors, which are ionotropic glutamate receptors, leads to the influx of sodium and, depending on the subunit composition, calcium ions. This influx results in the depolarization of the postsynaptic membrane. The subsequent increase in intracellular calcium can activate downstream signaling cascades, including Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases can then phosphorylate various substrates, including the AMPA receptor itself, modulating its function and trafficking. Retozorogant, as a negative allosteric modulator of TARP γ-8-containing AMPA receptors, inhibits this signaling cascade.

Figure 1: Simplified signaling pathway of TARP γ-8-containing AMPA receptors.

Experimental Workflow

The characterization of a TARP γ-8 selective antagonist like Retozorogant typically follows a structured workflow, beginning with the establishment of appropriate cellular models and progressing through primary screening to detailed pharmacological characterization.

References

- 1. Synthesis and evaluation of 6-([11C]methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzo[d]thiazol-2(3H)-one for imaging γ-8 dependent transmembrane AMPA receptor regulatory protein by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist LY3130481 (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Retezorogant Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant is an antagonist of the Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2][3][4] Dysregulation of the RORγ signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] Consequently, the development of potent and selective RORγ antagonists like this compound presents a promising therapeutic strategy for these conditions.

These application notes provide a comprehensive guide for the development and implementation of a cell-based assay to identify and characterize RORγ antagonists. The primary method described is a reporter gene assay, a robust and widely used technique for studying the activity of nuclear receptors. Additionally, principles of a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay are discussed as an orthogonal approach.

RORγ Signaling Pathway

RORγ is a ligand-regulated transcription factor that, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription. This signaling cascade is pivotal for the expression of genes essential for Th17 cell function and the inflammatory response. This compound, as a RORγ antagonist, functions by binding to the ligand-binding domain (LBD) of RORγ, thereby inhibiting the recruitment of coactivators and subsequent gene transcription.

References

- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]

No Publicly Available Data on Retezorogant in Animal Models of Multiple Sclerosis

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information on the use of Retezorogant in animal models of multiple sclerosis, including the common experimental autoimmune encephalomyelitis (EAE) model.

This lack of information prevents the creation of the detailed Application Notes and Protocols as requested. It is possible that research into this compound for multiple sclerosis is in a very early, unpublished stage, has been discontinued, or is conducted under a different, undisclosed name.

For researchers interested in evaluating a novel compound for multiple sclerosis in an animal model, a general protocol for a common EAE model is outlined below. This is a standardized framework and would require significant adaptation and optimization for any specific test agent.

General Protocol: Prophylactic Treatment in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes a typical workflow for inducing EAE in mice and assessing the prophylactic efficacy of a test compound.

Experimental Workflow

Retezorogant: A Novel Tool for Investigating Inflammatory Bowel Disease

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and a dysregulated immune response. A key cellular player in this aberrant immune response is the T helper 17 (Th17) cell, which produces pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor Retinoic Acid-Related Orphan Receptor gamma t (RORγt).

Retezorogant is a potent and selective antagonist of RORγt. By inhibiting RORγt, this compound blocks the transcriptional activity required for Th17 cell differentiation and subsequent production of inflammatory cytokines. This mechanism of action makes this compound a valuable research tool for studying the role of the RORγt/Th17 axis in the pathophysiology of IBD and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in established preclinical models of IBD.

Mechanism of Action: Targeting the RORγt/Th17 Pathway

This compound exerts its effects by directly binding to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby inhibiting the transcription of target genes essential for Th17 cell differentiation and function. This leads to a reduction in the population of pathogenic Th17 cells and a decrease in the secretion of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, within the intestinal mucosa. The inhibition of this pathway is a promising strategy for mitigating the chronic inflammation characteristic of IBD.[1][2]

References

Retezorogant Dose-Response Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant (also known as JTE-451) is a potent and selective antagonist of the Retinoid-related orphan receptor gamma (RORγ), a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). As a key driver of various autoimmune and inflammatory diseases, RORγ has emerged as a significant therapeutic target. Understanding the dose-response relationship of RORγ antagonists like this compound is fundamental for evaluating its therapeutic potential and guiding preclinical and clinical development.

These application notes provide a detailed overview of the dose-response analysis of this compound, including quantitative data, experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.

Data Presentation

The following table summarizes the in vitro potency of this compound in key functional assays. This data is essential for comparing its activity across different experimental systems and species.

| Assay Type | Target/Cell Line | Species | Parameter | Value |

| RORγ Antagonist Assay | RORγ | Human | EC50 | 0.034 µM[1] |

| RORγ Antagonist Assay | RORγ | Murine | EC50 | 0.029 µM[1] |

| Metabolic Stability Assay | CYP3A4 | - | IC50 | > 50 µM[1] |

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the RORγ signaling pathway and the experimental workflows used to measure its antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize RORγ antagonists.

Protocol 1: RORγ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the in vitro potency of this compound in inhibiting the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide.

Materials:

-

GST-tagged RORγ LBD

-

Biotinylated coactivator peptide (e.g., from SRC1)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

This compound (or other test compounds)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare a master mix of GST-RORγ LBD and the biotinylated coactivator peptide in assay buffer. Prepare a separate detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC.

-

Assay Assembly:

-

Dispense a small volume (e.g., 5 µL) of the diluted this compound or vehicle (DMSO) control into the wells of the 384-well plate.

-

Add the RORγ LBD and coactivator peptide master mix (e.g., 5 µL) to all wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the receptor.

-

Add the detection mix (e.g., 10 µL) to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after excitation at a suitable wavelength (e.g., 340 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Normalize the data to the vehicle control (0% inhibition) and a control with no RORγ LBD (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular IL-17 Secretion Assay

Objective: To measure the functional potency of this compound in inhibiting IL-17 production from differentiated human Th17 cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Th17 differentiation cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4)

-

Cell stimulation reagents (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)

-

This compound (or other test compounds)

-

Human IL-17 ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Th17 Cell Differentiation:

-

Isolate naive CD4+ T cells from human PBMCs.

-

Culture the naive T cells in the presence of the Th17 differentiation cytokine cocktail for 3-5 days.

-

-

Compound Treatment:

-

Plate the differentiated Th17 cells in a 96-well plate.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control to the cells and pre-incubate for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with PMA and Ionomycin or anti-CD3/CD28 beads to induce IL-17 production.

-

Incubate the plates for 24-48 hours in a CO2 incubator.

-

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

IL-17 Quantification:

-

Quantify the concentration of IL-17 in the supernatants using a human IL-17 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the IL-17 concentrations to the stimulated vehicle control (0% inhibition) and unstimulated control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC50 value.

-

Conclusion

The provided data and protocols offer a framework for the comprehensive dose-response analysis of this compound and other RORγ antagonists. The potent in vitro and cellular activity of this compound, as demonstrated by its low nanomolar EC50 values, underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases. Rigorous and consistent application of the described experimental procedures is essential for generating high-quality, reproducible data to support drug development programs.

References

Application Notes and Protocols: Cellular Uptake and Distribution of Retezorogant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retezorogant is a potent and selective antagonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). By inhibiting RORγt activity, this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Understanding the cellular uptake and tissue distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile.

These application notes provide a summary of representative experimental protocols and data for characterizing the cellular permeability and biodistribution of RORγt antagonists like this compound.

Data Presentation

Disclaimer: The following quantitative data are representative examples derived from studies on various RORγt antagonists and are intended for illustrative purposes only. Specific data for this compound is not publicly available.

Table 1: In Vitro Cellular Activity of a Representative RORγt Antagonist

| Assay Type | Cell Line | Parameter | Value (nM) |

| RORγt Reporter Assay | HEK293T | IC50 | 50 |

| Th17 Differentiation Assay | Human PBMCs | IC50 (IL-17A secretion) | 150 |

| Coactivator Binding Assay (TR-FRET) | N/A | IC50 | 25 |

Table 2: Representative Pharmacokinetic Parameters of a RORγt Antagonist in Rats

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Half-life (t1/2) (h) |

| Compound X | Oral | 10 | 1200 | 2 | 7500 | 6 |

| Compound X | IV | 2 | 2500 | 0.25 | 4000 | 5.5 |

Table 3: Representative Tissue Distribution of a RORγt Antagonist in Rats (24h post-dose)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Liver | 8500 | 15.2 |

| Spleen | 4200 | 7.5 |

| Lung | 3100 | 5.5 |

| Kidney | 2800 | 5.0 |

| Skin | 1500 | 2.7 |

| Brain | <50 | <0.1 |

Experimental Protocols

Protocol 1: In Vitro Cellular Permeability using Caco-2 Monolayers

This assay is designed to assess the intestinal permeability of a compound. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier.

Materials:

-

Caco-2 cells

-

24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lucifer Yellow (paracellular integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer Yellow permeability assay.

-

Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., 10 µM) to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

-

Transport Experiment (Basolateral to Apical): Perform the same procedure as in step 3, but add this compound to the basolateral compartment and collect samples from the apical compartment.

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 2: In Vivo Tissue Distribution Study in Rats

This protocol describes a typical study to determine the distribution of a compound in various tissues after administration to rodents.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound formulation for oral or intravenous administration

-

Surgical tools for dissection

-

Homogenizer

-

Liquid nitrogen

-

LC-MS/MS system

Procedure:

-

Acclimatization and Dosing: Acclimatize animals for at least one week before the experiment. Administer this compound via the desired route (e.g., a single oral gavage or intravenous injection).

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dose), euthanize a subset of animals (n=3-5 per time point).

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-